
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a mouthful of a name, but let’s break it down. This compound belongs to the class of heterocyclic molecules, specifically a benzothieno-pyrimidinone derivative. Its structure includes a fused benzothiophene and pyrimidinone ring system, with two methyl groups at positions 3 and 6. The sulfur atom in the thioxo group (C=S) adds an intriguing twist to its reactivity.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
Cyclization via Thionation:
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Analyse Chemischer Reaktionen
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one participates in various reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioxo group yields the corresponding thiol (mercaptan) compound.
Substitution: Halogenation or other nucleophilic substitutions occur at the reactive positions.
Common Reagents: Reagents like hydrogen peroxide (H2O2), sodium borohydride (NaBH4), and halogens are often employed.
Major Products: The specific products depend on reaction conditions and substituents. For example, oxidation leads to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for novel heterocyclic compounds.
Biology and Medicine: Investigations focus on potential bioactivity, such as antimicrobial or anticancer properties.
Industry: Limited industrial applications, but its unique structure may inspire new materials or pharmaceuticals.
Wirkmechanismus
The exact mechanism of action remains an active area of study. Potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one stands out due to its fused benzothieno-pyrimidinone core. Similar compounds include other benzothiophene derivatives, but few possess this specific arrangement.
Eigenschaften
CAS-Nummer |
132605-21-1 |
|---|---|
Molekularformel |
C12H14N2OS2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3,6-dimethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2OS2/c1-6-3-4-8-7(5-6)9-10(17-8)13-12(16)14(2)11(9)15/h6H,3-5H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
LKHXBFOQKPAJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


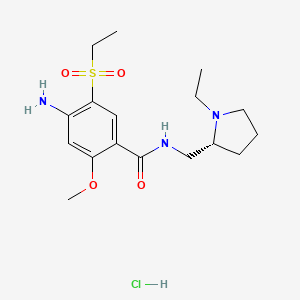
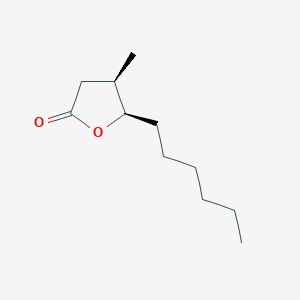
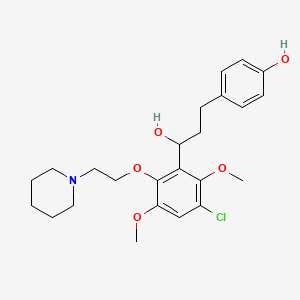

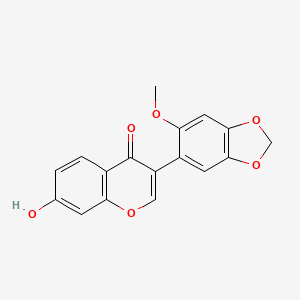
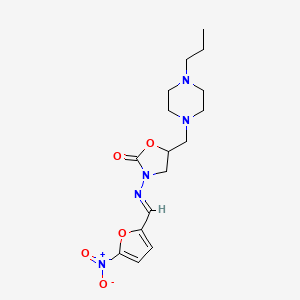


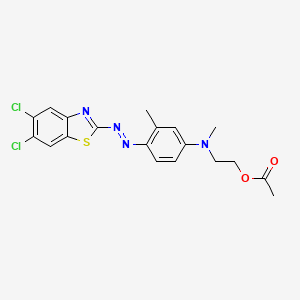
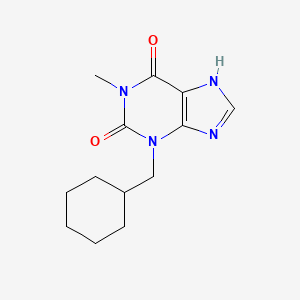
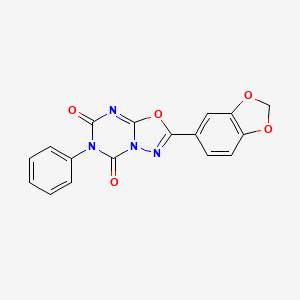
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)


